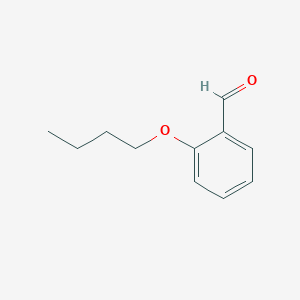

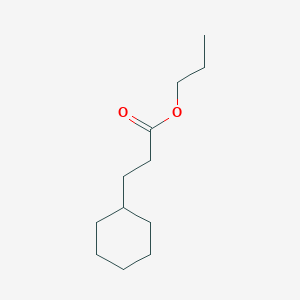

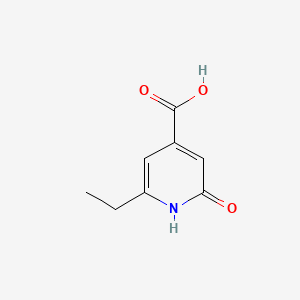

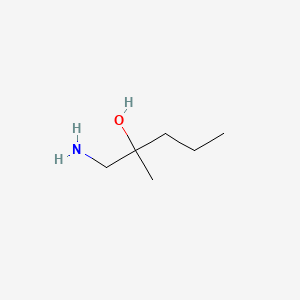

![molecular formula C6H9N B1266832 2-Azabicyclo[2.2.1]hept-5-ene CAS No. 6671-85-8](/img/structure/B1266832.png)

2-Azabicyclo[2.2.1]hept-5-ene

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Azabicyclo[2.2.1]hept-5-ene and its enantiomers involves bioresolution approaches utilizing lactamase catalyzed resolution of the racemic material. Efficient enzymes from wild-type strains have been discovered, which enable the synthesis of both isomers of this compound. This method remains one of the most efficient for preparing such synthons (Holt-Tiffin, 2009).

Molecular Structure Analysis

The molecular structure of 2-Azabicyclo[2.2.1]hept-5-ene derivatives has been elucidated through various spectroscopic techniques. For instance, the relative and absolute configurations of diastereoisomeric 2-substituted 2-Azabicyclo[2.2.1]hept-5-enes were determined using 1H, 1H-ROESY experiments and crystal structure analysis (Pombo-Villar et al., 1993).

Chemical Reactions and Properties

2-Azabicyclo[2.2.1]hept-5-ene compounds exhibit interesting chemical reactivity. For example, an unexpected intramolecular cyclization was reported during the reaction of furfurylamine with maleimides, leading to the efficient synthesis of the 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton. This showcases the compound's potential in green chemistry applications (Puerto Galvis & Kouznetsov, 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are crucial for understanding the behavior of 2-Azabicyclo[2.2.1]hept-5-ene in various solvents and conditions. These properties are determined through empirical studies and contribute to the compound's applicability in synthesis and formulation processes.

Chemical Properties Analysis

The chemical properties of 2-Azabicyclo[2.2.1]hept-5-ene, including its reactivity with different chemical agents, stability under various conditions, and potential for functionalization, are of great interest. For instance, the addition of molecular fluorine to derivatives of this compound has been explored, resulting in the synthesis of difluorinated carbocyclic nucleosides, highlighting the compound's versatility in organic synthesis (Toyota et al., 1995).

Aplicaciones Científicas De Investigación

1. Construction of Oxygenated 2-Azabicyclo[2.2.1]heptanes

- Application Summary : This involves the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes using a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .

- Method of Application : The reaction proceeds efficiently with a broad array of substrates. The products could be further functionalized to build up a library of bridged aza-bicyclic structures .

- Results or Outcomes : The reaction has been found to be efficient and versatile, allowing for the synthesis of a variety of bridged aza-bicyclic structures .

2. Development of Therapeutics

- Application Summary : 2-Azabicyclo[2.2.1]hept-5-ene, also known as Vince lactam, is a versatile synthetic building block that has had a significant impact on the development of therapeutics .

- Method of Application : Various methods of preparation of Vince lactam and the resolution of its stereoisomers have been developed. These include the Diels-Alder reaction of tosyl cyanide and cyclopentadiene, and the use of Lipase enzymes for the resolution of racemic mixtures .

- Results or Outcomes : The versatility of Vince lactam is represented by the numerous transition metal catalyzed methodology development reactions which have used it as a model substrate of ample significance .

3. Synthesis of Highly Functionalized Bridged [2.2.1] Ring System

- Application Summary : The products obtained in these reactions contain a highly functionalized bridged [2.2.1] ring system that may undergo further transformations .

- Method of Application : A wide range of homogeneous and heterogeneous Lewis acids have been used to improve the rate and exo/endo selectivities of these cycloadditions .

- Results or Outcomes : The products obtained can be used as precursors of a large variety of compounds of chemical, biological and pharmaceutical interest .

4. Zebrafish Model System for Genetics and Developmental Biology

- Application Summary : Both types of bicycloheptenes were screened using the zebrafish model system for genetics and developmental biology .

- Method of Application : An unexpected intramolecular cyclization during the reaction of furfurylamine with maleimides is reported as a novel strategy for the efficient green synthesis of the 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton .

- Results or Outcomes : The results of this research are not specified in the source .

5. Phosphorylation of 2-Azabicyclo[2.2.1]hept-5-ene

- Application Summary : This involves the phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene and 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene systems .

- Method of Application : The endo and exo isomers of (±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates and the in situ-prepared endo and exo isomers of (±)-methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate were treated with diphenylphosphinic chloride (OPClPh2) and chlorodiphenylphosphine (ClPPh2) to afford the corresponding phosphorylated bicycles .

- Results or Outcomes : The structure of all these compounds was unequivocally determined by NMR spectroscopy and mass spectrometry .

6. Skeletal Rearrangement of 2-Azabicyclo[2.2.1]hept-5-ene

- Application Summary : This involves the skeletal rearrangement of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives into 2-oxabicyclo[3.3.0]-oct-7-en-3-ones under acidic conditions .

- Method of Application : The reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride and the subsequent hydrolysis of the ester group provided 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives .

- Results or Outcomes : These derivatives underwent a stereospecific rearrangement giving 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones by treatment with trifluoroacetic acid .

7. Preparation of Analog of Bredinin

- Application Summary : 2-Azabicyclo hept-5-en-3-one was used in the preparation of (3 aS,4 R,6 R,6 aR)-6- ((methoxy-methoxy)methyl)-2,2-dimethyltetrahydro-3 aH -cyclopenta [ d ] [1,3]dioxol-4-amine, a precursor of analog of bredinin .

- Method of Application : The specific method of application is not specified in the source .

- Results or Outcomes : The results of this research are not specified in the source .

8. Chemoenzymatic Synthesis of (−)-Carbovir

- Application Summary : 2-Azabicyclo hept-5-en-3-one was used in the chemoenzymatic synthesis of (−)-carbovir .

- Method of Application : The specific method of application is not specified in the source .

- Results or Outcomes : The results of this research are not specified in the source .

9. Preparation of Amino-Peramivir

- Application Summary : (1 R)- (-)-2-Azabicyclo [2.2.1]hept-5-en-3-one can be used as a precursor to prepare Amino-peramivir, a potent neuraminidase inhibitor .

- Method of Application : The specific method of application is not specified in the source .

- Results or Outcomes : The results of this research are not specified in the source .

10. Synthesis of 4-Amino-5-Halopentanoic Acids

- Application Summary : (1 R)- (-)-2-Azabicyclo [2.2.1]hept-5-en-3-one can be used to prepare five membered analogs of 4-amino-5-halopentanoic acids as potential GABA aminotransferase (GABA-AT) inactivators .

- Method of Application : The specific method of application is not specified in the source .

- Results or Outcomes : The results of this research are not specified in the source .

Safety And Hazards

Direcciones Futuras

The phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene and 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene systems represents a significant area of study . The unexpected intramolecular cyclization during the reaction of furfurylamine with maleimides opens up new possibilities for the efficient green synthesis of the 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton .

Propiedades

IUPAC Name |

2-azabicyclo[2.2.1]hept-5-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-2-6-3-5(1)4-7-6/h1-2,5-7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFWYFYRULFDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC1C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30985275 | |

| Record name | 2-Azabicyclo[2.2.1]hept-5-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azabicyclo[2.2.1]hept-5-ene | |

CAS RN |

6671-85-8 | |

| Record name | 2-Azabicyclo(2.2.1)hept-5-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006671858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azabicyclo[2.2.1]hept-5-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

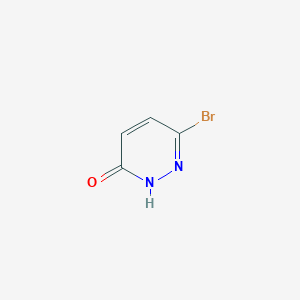

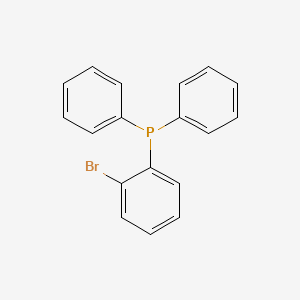

![1,2,4-Triazolo[4,3-a]pyrazine](/img/structure/B1266753.png)